p-Benzoquinone, 2-(hydroxymethyl)-5-methyl-
Overview
Description
The compound "p-Benzoquinone, 2-(hydroxymethyl)-5-methyl-" is a derivative of p-benzoquinone, which is a well-known organic compound with a quinone structure. The presence of a hydroxymethyl group at the second position and a methyl group at the fifth position distinguishes it from the parent compound and contributes to its unique chemical properties and reactivity.
Synthesis Analysis
The synthesis of derivatives of p-benzoquinone often involves multi-step reactions starting from simpler aromatic compounds. For instance, a two-step synthesis of a related compound, 2-(9-Hydroxynonyl)-5,6-dimethoxy-3-methyl-1,4-benzoquinone, was achieved from commercially available 3,4,5-trimethoxytoluene, which was first converted to a dimethoxy methyl benzoquinone and then alkylated with 10-hydroxydecanoic acid . Another synthesis approach for a hydroxymethyl methyl benzoquinone derivative involved a sequence starting from tetramethoxytoluene, proceeding through chloromethylation, oxidation, reduction, and a final oxidation step . These methods demonstrate the complexity and versatility of synthetic routes to such compounds.
Molecular Structure Analysis
The molecular structure of p-benzoquinone derivatives is influenced by the substituents attached to the quinone ring. In a study of substituted phenylamine alpha-OMe- and alpha-OH-p-benzoquinone derivatives, the electronic properties were analyzed, showing that the presence of different substituents can significantly affect the reduction potentials and electronic behavior of the compounds . The molecular structure is also crucial in determining the reactivity and interaction of the quinone with other molecules.
Chemical Reactions Analysis
The reactivity of p-benzoquinone derivatives is highly dependent on the substituents and the reaction conditions. For example, the 5-methyl group in 2-hydroxy-5-methyl-[1,4]-benzoquinone exhibits different reactivity based on the pH of the medium, acting as a carbenium equivalent under acidic conditions and as a carbanion equivalent under basic conditions . This dual reactivity allows for a variety of chemical transformations, including hetero-Diels-Alder reactions and Michael additions.
Physical and Chemical Properties Analysis
The physical and chemical properties of p-benzoquinone derivatives are closely related to their molecular structure. The presence of methoxy and hydroxymethyl groups can affect properties such as solubility, melting point, and reactivity. For instance, the synthesis of 2-methyl-5-methoxy-1,4-benzoquinone involved a methylation reaction that yielded a yellow needle crystal with a specific melting point range . The electronic absorption spectra and other spectroscopic properties are also influenced by the molecular structure, as seen in the study of a novel benzoquinone derivative, where DFT calculations and spectroscopic analysis provided insights into the electronic structure and properties .
Scientific Research Applications
Anti-tumor Applications
One of the primary applications of this compound, specifically in its derivative form RH1 (2,5-diaziridinyl-3-(hydroxymethyl)-6-methyl-1,4-benzoquinone), is as a bioreductive antitumor agent. RH1 is activated by NAD(P)H quinone oxidoreductase 1 (NQO1) and exhibits cytotoxic efficacy against tumors, indicating its potential in cancer treatment. It was found to cause mitochondria-mediated apoptosis by activating c-Jun N-terminal kinase, suggesting a mechanism for its anticancer activity (Park et al., 2011).
Chemical Synthesis and Stability
The compound also has applications in chemical synthesis and stability studies. For instance, its stability and solution behavior have been analyzed through HPLC assay, revealing insights into its aqueous stability and reactivity, which are crucial for its use in pharmaceutical formulations (Cheung et al., 2001). Additionally, its role in the stereoselective synthesis of substituted ketopyranose subunits of polyketide natural products highlights its importance in organic synthesis (Marshall & Yanik, 2000).
Pharmacodynamic Properties
The pharmacodynamic properties of RH1 have been extensively evaluated, showing its potential as a DNA alkylating agent and its activation by NQO1. Such studies are vital for understanding its mechanism of action and for optimizing its therapeutic efficacy in clinical trials (Ward et al., 2005).
Environmental and Biological Implications
Furthermore, the compound has been studied for its role in the photochemical oxidation of water, providing insights into its environmental behavior and potential impacts. Such research could inform its safe use and disposal in industrial and pharmaceutical contexts (Pochon et al., 2002).
Safety And Hazards
Future Directions
Hydroxylated quinones that have one or more hydroxy groups attached directly to the quinone moiety are found in nature in great variety. As most of them exhibit interesting biological activity, there are an increasing number of publications annually about their isolation, characterization, and their synthesis in the laboratory .
properties
IUPAC Name |
2-(hydroxymethyl)-5-methylcyclohexa-2,5-diene-1,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-5-2-8(11)6(4-9)3-7(5)10/h2-3,9H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMMPZMNGFXUDAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=CC1=O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00193840 | |
Record name | p-Benzoquinone, 2-(hydroxymethyl)-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00193840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
p-Benzoquinone, 2-(hydroxymethyl)-5-methyl- | |
CAS RN |
40870-52-8 | |
Record name | 4-Hydroxymethyltoluquinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040870528 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC186038 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186038 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | p-Benzoquinone, 2-(hydroxymethyl)-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00193840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-HYDROXYMETHYLTOLUQUINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S49T0GW9FY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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